molecular formula C17H18ClN3O3 B12633827 Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate

Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate

Cat. No.: B12633827
M. Wt: 347.8 g/mol
InChI Key: UGTFHCNJRUYDRE-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate is a pyrimidine derivative featuring a cyclopropyl group at position 2, a chlorine atom at position 5, and a [(2-methoxyphenyl)methylamino] substituent at position 6. The compound’s molecular formula is C₁₇H₁₈ClN₃O₃, with a molecular weight of 347.79 g/mol. The bulky cyclopropyl and aromatic substituents suggest enhanced lipophilicity and steric effects compared to simpler analogs.

Properties

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8 g/mol

IUPAC Name

methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate

InChI

InChI=1S/C17H18ClN3O3/c1-23-12-6-4-3-5-11(12)9-19-16-13(18)14(17(22)24-2)20-15(21-16)10-7-8-10/h3-6,10H,7-9H2,1-2H3,(H,19,20,21)

InChI Key

UGTFHCNJRUYDRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=NC(=NC(=C2Cl)C(=O)OC)C3CC3

Origin of Product

United States

Preparation Methods

Synthesis via Substituted Pyrimidines

One effective method involves starting from substituted pyrimidines. The general steps are as follows:

  • Formation of Pyrimidine Core:

    • Begin with a substituted urea or thiourea, which reacts with an appropriate α-halo acid to form a pyrimidine derivative.
    • Example: The reaction of 2-amino-4-chloropyrimidine with cyclopropyl bromide can yield the desired cyclopropyl-substituted pyrimidine.
  • Carboxylation:

    • The pyrimidine derivative is then subjected to carboxylation using carbon dioxide under basic conditions to introduce the carboxylate moiety.
    • This step often employs potassium carbonate as a base and can be performed in polar aprotic solvents like DMF or DMSO.
  • Methyl Ester Formation:

    • The carboxylic acid formed is converted to its methyl ester using methanol and an acid catalyst (e.g., sulfuric acid) or via direct methylation using diazomethane.

Amine Functionalization

To introduce the amino group at position 6 of the pyrimidine ring:

  • N-Alkylation:

    • A suitable amine (e.g., 2-methoxyphenylmethylamine) can be reacted with the activated pyrimidine derivative using alkylation techniques.
    • This is typically done using an electrophilic alkylating agent, such as an alkyl halide, under basic conditions to promote nucleophilic attack.
  • Protection/Deprotection Strategies:

    • If necessary, protective groups may be employed during synthesis to prevent unwanted reactions. For instance, protecting groups like Boc or Fmoc can be utilized for amines before alkylation.

Reaction Conditions

Step Reagents/Conditions Notes
Pyrimidine Formation Substituted urea/thiourea + α-halo acid Polar aprotic solvent recommended
Carboxylation CO₂ + K₂CO₃ Basic conditions required
Methyl Ester Formation Methanol + H₂SO₄ or diazomethane Careful handling of diazomethane needed
N-Alkylation 2-Methoxyphenylmethylamine + alkyl halide Basic conditions for nucleophilic attack

Yield and Purification

The overall yield of Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate varies based on reaction conditions and purification methods employed. Typical yields reported in literature range from 50% to over 90%, depending on the efficiency of each step and purification techniques such as recrystallization or chromatography.

Scientific Research Applications

Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to Methyl 2,5-dichloro-6-(methylamino)-pyrimidine-4-carboxylate (C₇H₇Cl₂N₃O₂, MW: 236.06 g/mol) from . Key distinctions include:

Property Target Compound Compound
Molecular Formula C₁₇H₁₈ClN₃O₃ C₇H₇Cl₂N₃O₂
Molecular Weight 347.79 g/mol 236.06 g/mol
Position 2 Cyclopropyl (C₃H₅) Chlorine (Cl)
Position 5 Chlorine (Cl) Chlorine (Cl)
Position 6 [(2-Methoxyphenyl)methylamino] (aromatic, bulky) Methylamino (NHCH₃)

Electronic and Steric Effects

  • Cyclopropyl vs. In contrast, the chlorine atom in the compound is electron-withdrawing, increasing the pyrimidine ring’s electrophilicity .
  • Position 6 Substituents: The aromatic [(2-methoxyphenyl)methylamino] group in the target compound enables π-π stacking and hydrogen bonding via its methoxy oxygen, whereas the methylamino group in the analog lacks such interactions .

Physicochemical Properties

  • Lipophilicity : The target compound’s cyclopropyl and aromatic groups likely increase logP values, enhancing membrane permeability but reducing aqueous solubility.
  • Hydrogen Bonding : The methoxy group in the target compound may participate in hydrogen bonding networks, as described in ’s analysis of molecular aggregates .

Research Implications

  • Drug Design : The bulky substituents in the target compound may improve binding specificity to hydrophobic protein pockets but could hinder metabolic stability.
  • Crystallography : The aromatic and hydrogen-bonding motifs in the target compound may lead to distinct crystal packing patterns, relevant for materials science applications .

Biological Activity

Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate, with the CAS number 1165932-65-9, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN3O3C_{17}H_{18}ClN_{3}O_{3} with a molecular weight of 347.8 g/mol. The compound features a pyrimidine ring substituted with a chloro group, a cyclopropyl moiety, and a methoxyphenylmethylamino group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₈ClN₃O₃
Molecular Weight347.8 g/mol
CAS Number1165932-65-9

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Key Findings:

  • The compound showed an IC50 value comparable to that of celecoxib (0.04 ± 0.01 μmol), indicating potent anti-inflammatory effects .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it may act as a kinase inhibitor, targeting pathways involved in cancer cell proliferation and survival.

Mechanism of Action:

  • Kinase Inhibition: this compound may inhibit specific kinases that play crucial roles in tumor growth.
  • Apoptosis Induction: By reinstating apoptotic pathways in cancer cells, the compound shows promise as a therapeutic agent against various malignancies.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrimidine derivatives. Modifications to the substituents on the pyrimidine ring can significantly impact potency and selectivity against target enzymes.

Notable SAR Insights:

  • The presence of the methoxyphenyl group enhances lipophilicity and may improve cellular uptake.
  • The cyclopropyl moiety contributes to the overall stability and binding affinity to target proteins.

Case Studies

  • In Vivo Efficacy: A study utilizing carrageenan-induced paw edema models demonstrated that this compound significantly reduced inflammation compared to controls.
  • Combination Therapies: Research has explored the efficacy of this compound in combination with other chemotherapeutic agents, showing enhanced anticancer effects through synergistic mechanisms.

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